1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole
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Overview
Description
The compound “1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole” is a complex organic molecule that contains several functional groups. It has a benzimidazole core, which is a bicyclic heteroarene with a fused imidazole and benzene ring. The benzimidazole core is substituted at the 1-position with a (4-bromophenyl)sulfonyl group and at the 5,6-positions with methyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of aromatic rings (benzene and imidazole), a sulfonyl group attached to a bromophenyl group, and two methyl groups attached to the benzimidazole core .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the sulfonyl group, the bromine atom on the phenyl ring, and the methyl groups on the benzimidazole core. The bromine atom is a good leaving group, which could make the compound susceptible to nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic rings and the sulfonyl group could contribute to its polarity and potentially its solubility in certain solvents .Scientific Research Applications
Synthesis and Structural Analysis
1-((4-bromophenyl)sulfonyl)-5,6-dimethyl-1H-benzo[d]imidazole derivatives have been synthesized through various methods, including the reaction of 2-pyridinecarboxaldehyde with N-tosyl-1,2-diaminobenzene, leading to compounds with potential applications in coordination chemistry and electrochemical studies (Bermejo et al., 2000).
The structure of related imidazole derivatives, such as 1-(2,6-Dimethyl-4-bromophenyl)imidazole, has been characterized using techniques like 1H NMR, indicating the precision of synthesis methods and the potential for detailed structural analysis (Zhou Zhong-gao, 2011).
Medicinal Chemistry and Biological Applications
- Novel 1H-benzo[d]imidazole derivatives have shown significant antimycobacterial activity, particularly against Mycobacterium tuberculosis and Mycobacterium bovis. This suggests their potential as a new class of anti-tubercular agents, highlighting the importance of these compounds in medicinal chemistry (Gobis et al., 2015).
Spectroscopic and Electrochemical Studies
- Studies on 2-(4-nitrophenyl)-1H-benzo[d]imidazole and its interaction with cationic surfactants have provided insights into the electrostatic interactions and binding parameters, which could be relevant for similar 1H-benzo[d]imidazole derivatives in biochemical and industrial applications (Datta et al., 2016).
Catalysis and Chemical Reactions
- Imidazole derivatives have been utilized in Bronsted acidic ionic liquid catalyzed synthesis, indicating their role in promoting eco-friendly and efficient chemical reactions. This highlights their utility in green chemistry and sustainable industrial processes (Banothu et al., 2017).
Analytical and Computational Chemistry
- Computational and experimental studies on newly synthesized imidazole derivatives have provided insights into their reactivity properties. This is crucial for understanding their interaction with other molecules, which can be applied in drug design and material science (Hossain et al., 2018).
Future Directions
Properties
IUPAC Name |
1-(4-bromophenyl)sulfonyl-5,6-dimethylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O2S/c1-10-7-14-15(8-11(10)2)18(9-17-14)21(19,20)13-5-3-12(16)4-6-13/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBYQFUAEVZWDRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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